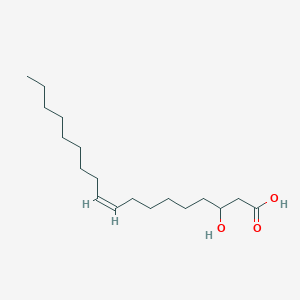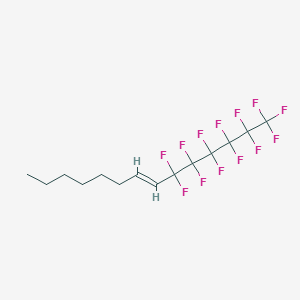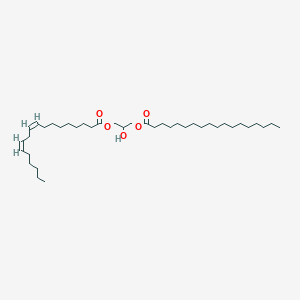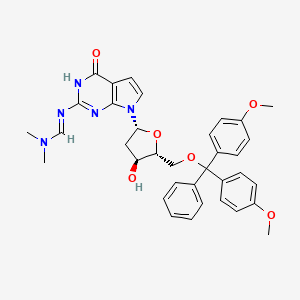
3'-Hydroxy-4'-methoxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound, which belongs to the class of flavanones. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flavanone skeleton. Flavonoids, including 3’-Hydroxy-4’-methoxyflavanone, are known for their antioxidant, anti-inflammatory, and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with acetophenones under basic conditions, followed by cyclization. One common method is the Claisen-Schmidt condensation, where the benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst to form the flavanone structure.
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Setup: Large-scale reactors are used for the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Ensuring the final product meets purity and quality standards through analytical methods like HPLC and NMR spectroscopy.
化学反应分析
Types of Reactions
3’-Hydroxy-4’-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of substituted flavanones with various functional groups.
科学研究应用
3’-Hydroxy-4’-methoxyflavanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties, which may have implications in cellular protection and disease prevention.
Medicine: Investigated for potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Enzyme Modulation: It modulates the activity of enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase.
相似化合物的比较
Similar Compounds
Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its bioactive effects, including antioxidant and anti-cancer activities.
Eriodictyol: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavanones. Its combination of hydroxy and methoxy groups may enhance its solubility and bioavailability, making it a valuable compound for various applications.
属性
CAS 编号 |
1621-70-1 |
|---|---|
分子式 |
C₁₆H₁₄O₄ |
分子量 |
270.28 |
同义词 |
2,3-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)


![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
